molecular formula C16H14Cl2N2OS B11552497 2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11552497
M. Wt: 353.3 g/mol
InChI Key: FZKMSDKYUNQROL-DJKKODMXSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C18H14Cl2N4OS3. This compound is known for its unique chemical structure, which includes both chlorobenzyl and chlorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. Finally, the hydrazide undergoes a condensation reaction with 3-chlorobenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound’s sulfanyl and hydrazone groups are believed to play a crucial role in its biological activity. These groups can interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to form stable complexes with metal ions is thought to contribute to its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
  • 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • 2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3-phenyl)methylidene]acetohydrazide

Uniqueness

2-[(2-chlorobenzyl)sulfanyl]-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide stands out due to its specific combination of chlorobenzyl and chlorophenyl groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H14Cl2N2OS

Molecular Weight

353.3 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[(2-chlorophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H14Cl2N2OS/c17-14-6-3-4-12(8-14)9-19-20-16(21)11-22-10-13-5-1-2-7-15(13)18/h1-9H,10-11H2,(H,20,21)/b19-9+

InChI Key

FZKMSDKYUNQROL-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

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